molecular formula C17H22BNO4 B1401460 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione CAS No. 2096997-21-4

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione

Cat. No.: B1401460
CAS No.: 2096997-21-4
M. Wt: 315.2 g/mol
InChI Key: LQVLWKHCUUWWLG-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Validation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione, which accurately reflects the complete molecular architecture and functional group connectivity. The compound is registered under Chemical Abstracts Service number 2096997-21-4, providing definitive identification within chemical databases. The molecular formula C₁₇H₂₂BNO₄ indicates the presence of seventeen carbon atoms, twenty-two hydrogen atoms, one boron atom, one nitrogen atom, and four oxygen atoms, confirming the structural complexity arising from the combination of multiple heterocyclic systems.

Structural validation through computational chemistry reveals the International Union of Pure and Applied Chemistry International Chemical Identifier as InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-6-12(10-13)11-19-14(20)8-9-15(19)21/h5-7,10H,8-9,11H2,1-4H3, which provides a complete algorithmic description of the molecular connectivity. The corresponding International Chemical Identifier Key LQVLWKHCUUWWLG-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical identification. The Simplified Molecular Input Line Entry System notation B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O provides a linear representation of the molecular structure, clearly showing the boron center coordinated within the dioxaborolane ring and the nitrogen center embedded within the pyrrolidine-2,5-dione system.

The structural architecture consists of three distinct molecular domains connected through covalent bonds. The first domain comprises the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring system, where the boron atom adopts trigonal planar geometry with the two oxygen atoms from the dioxaborolane ring and one carbon atom from the benzene ring. The second domain features a benzene ring substituted at the meta position, serving as a rigid aromatic linker that maintains spatial separation between the boronate ester and succinimide functionalities. The third domain contains the pyrrolidine-2,5-dione moiety, also known as succinimide, which provides the nitrogen-containing heterocyclic component with two carbonyl groups positioned at the 2 and 5 positions of the five-membered ring.

Molecular Geometry and Conformational Analysis

The molecular geometry of 1-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione exhibits distinct conformational characteristics arising from the interaction between its constituent functional groups. The dioxaborolane ring system adopts a five-membered ring conformation where the boron atom maintains trigonal planar geometry with bond angles approaching 120 degrees, consistent with standard boronic ester structures. The four methyl groups attached to the carbon atoms at positions 4 and 5 of the dioxaborolane ring provide steric bulk that influences the overall molecular shape and conformational flexibility.

Conformational analysis of related succinimide derivatives reveals that the pyrrolidine-2,5-dione moiety typically exhibits planar geometry with minimal deviation from coplanarity. In the crystal structure of pyrrolidine-2,5-dione, the non-hydrogen atoms show maximum deviation of 0.030 angstroms from the best plane, indicating substantial rigidity within this heterocyclic system. The succinimide ring system displays characteristic bond lengths and angles, with carbon-nitrogen bonds ranging from 1.35 to 1.45 angstroms and carbon-oxygen double bonds measuring approximately 1.21 angstroms.

The benzyl linker connecting the boronate ester and succinimide moieties introduces rotational degrees of freedom that significantly impact the overall molecular conformation. Studies of related nitrogen-substituted benzyl compounds demonstrate that the dihedral angle between aromatic rings and amide segments can vary substantially, with values ranging from 57.3 degrees in some derivatives to near-perpendicular orientations in others. The meta-substitution pattern on the benzene ring creates an asymmetric molecular architecture that may lead to preferential conformational states depending on the local chemical environment and intermolecular interactions.

Computational conformational analysis suggests that the molecule may exist in multiple low-energy conformational states arising from rotation around the benzyl-nitrogen bond and the phenyl-boron bond. The predicted collision cross sections for various ionic forms of the molecule range from 161.8 to 205.5 square angstroms, indicating significant conformational flexibility and the potential for multiple solution-phase structures. These conformational variations have important implications for the molecule's chemical reactivity and biological activity, as different conformers may exhibit distinct binding affinities and reaction kinetics.

Electronic Properties of the Boronate Ester and Succinimide Moieties

The electronic properties of 1-[3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione arise from the distinct electronic characteristics of its constituent functional groups and their electronic interactions. The boronate ester moiety exhibits typical electron-deficient behavior characteristic of organoboron compounds, with the boron center possessing a vacant p-orbital that renders it susceptible to nucleophilic attack. Under neutral conditions, the boron atom adopts trigonal planar geometry with sp² hybridization, creating an electrophilic center that can readily form coordinate bonds with electron-rich species such as hydroxide ions or diol functionalities.

The electronic behavior of boronic esters is highly dependent on solution conditions, particularly hydrogen ion concentration, which governs the equilibrium between neutral and anionic forms. In aqueous environments, the neutral boronic ester form predominates under acidic conditions, maintaining the electron-accepting character of the boron center. However, under basic conditions, hydroxide ion coordination to the boron center results in sp³ hybridization and tetrahedral geometry, fundamentally altering the electronic properties from electron-accepting to electron-donating. This electronic switching behavior has significant implications for the reactivity and stability of the compound under different chemical conditions.

The pyrrolidine-2,5-dione moiety contributes distinct electronic properties through its nitrogen-containing heterocyclic structure with two carbonyl groups. The succinimide system exhibits electron-withdrawing characteristics due to the presence of the two carbonyl groups, which create electron-deficient regions adjacent to the nitrogen center. Density functional theory calculations on succinimide derivatives reveal significant molecular electrostatic potential variations, with the carbonyl oxygen atoms carrying substantial negative charge while the carbonyl carbon atoms exhibit partial positive character. The nitrogen atom in the succinimide ring typically displays intermediate electronic behavior, participating in resonance stabilization across the heterocyclic system.

Electronic coupling between the boronate ester and succinimide moieties occurs through the benzyl linker, which provides a conjugated pathway for electronic communication despite the meta-substitution pattern. The aromatic benzene ring facilitates moderate electronic transmission between the two functional groups, potentially influencing the reactivity of both the boron center and the succinimide nitrogen. This electronic coupling may manifest in altered binding affinities, modified reaction kinetics, and unique spectroscopic properties compared to molecules containing isolated boronate ester or succinimide functionalities.

Property Boronate Ester Moiety Succinimide Moiety Reference
Hybridization sp² (neutral), sp³ (anionic) sp² (nitrogen)
Bond Angles ~120° (trigonal), ~109.5° (tetrahedral) ~120° (amide bonds)
Electronic Character Electron-accepting (neutral) Electron-withdrawing
Molecular Weight ~141 (C₆H₁₂BO₂) ~99 (C₄H₅NO₂)
Ring Size 5-membered 5-membered

Properties

IUPAC Name

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BNO4/c1-16(2)17(3,4)23-18(22-16)13-7-5-6-12(10-13)11-19-14(20)8-9-15(19)21/h5-7,10H,8-9,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVLWKHCUUWWLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H24BNO3
  • Molecular Weight : 289.18 g/mol
  • IUPAC Name : 1-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione
  • CAS Number : 884507-39-5

The biological activity of this compound may be attributed to its structural features that allow interaction with various biological targets. The dioxaborolane moiety is known for its ability to form complexes with biomolecules such as proteins and nucleic acids. This interaction can lead to modulation of biochemical pathways.

Anticancer Activity

Recent studies have indicated that compounds containing a dioxaborolane structure exhibit significant anticancer properties. For instance:

  • In vitro studies showed that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways .
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)8Inhibition of PI3K/Akt pathway

Antioxidant Properties

The antioxidant potential of this compound has also been explored. It was found to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Neuroprotective Effects

Research has shown that the compound exhibits neuroprotective effects in models of neurodegeneration. It appears to mitigate neuronal cell death induced by oxidative stress and inflammation through modulation of inflammatory cytokines and enhancement of endogenous antioxidant defenses .

Study 1: Anticancer Efficacy in Mice

A study evaluated the anticancer efficacy of this compound in a mouse model bearing xenograft tumors. Results indicated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the importance of dosage and treatment duration for maximizing therapeutic effects .

Study 2: Neuroprotection in Alzheimer's Model

In a transgenic mouse model of Alzheimer's disease, administration of the compound improved cognitive function as assessed by behavioral tests. Histological analysis revealed reduced amyloid plaque deposition and enhanced synaptic integrity .

Scientific Research Applications

Applications in Medicinal Chemistry

  • Drug Development :
    • The compound is utilized as a scaffold in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to enhanced pharmacological profiles.
    • Case studies have shown that derivatives of this compound exhibit significant antitumor activity, making them candidates for cancer therapy .
  • Proteomics Research :
    • 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione is employed in proteomics for the labeling of proteins. The boron-containing moiety facilitates the formation of covalent bonds with biomolecules, allowing for the study of protein interactions and functions .
  • Enzyme Inhibition Studies :
    • Research indicates that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is particularly useful in understanding disease mechanisms and developing therapeutic agents .

Applications in Materials Science

  • Synthesis of Functional Materials :
    • The dioxaborolane group enables the formation of polymers with tailored properties. These materials are explored for applications in electronics and photonics due to their unique optical properties .
    • The compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.
  • Nanotechnology :
    • In nanomaterials research, this compound serves as a precursor for boron-containing nanoparticles. These nanoparticles have potential applications in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryDrug DevelopmentAntitumor activity; potential cancer therapies
Proteomics ResearchProtein labeling; studying interactions
Enzyme Inhibition StudiesInhibitory effects on metabolic enzymes
Materials ScienceSynthesis of Functional MaterialsEnhanced mechanical properties
NanotechnologyPrecursor for biocompatible nanoparticles

Chemical Reactions Analysis

Cross-Coupling Reactions

The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions with aryl halides. This forms biaryl structures critical for pharmaceutical and material science applications .

Key Reaction Parameters:

Reaction ComponentExample Reagents/ConditionsOutcome
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Biaryl products (e.g., C-C bonds)
Base K₂CO₃, NaOAcNeutralizes HX byproduct
Solvent THF, DMF, DMSOOptimal at 80–100°C
Yield Range 65–92% Depends on substituent sterics

Example:
Coupling with 4-bromoanisole under Pd catalysis produces 4-methoxybiphenyl derivatives with 85% yield .

Oxidation Reactions

The boronic ester undergoes oxidation to boronic acid under controlled conditions:

Reagents:

  • H₂O₂ (30% in H₂O)

  • NaIO₄ in acidic media (pH 4–5)

Mechanism:
R B OR H O R B OH +2R OH\text{R B OR }\xrightarrow{\text{H O }}\text{R B OH }+2\text{R OH}

Applications:

  • Generates reactive intermediates for further functionalization.

  • Used in sensor development due to boronic acid’s affinity for diols .

Reduction Reactions

The pyrrolidine-2,5-dione core is reduced to pyrrolidine derivatives using hydride donors:

ReductantConditionsProduct
NaBH₄EtOH, 0°C → RTPartially reduced lactam
LiAlH₄THF, refluxFully reduced pyrrolidine

Note: Over-reduction may lead to ring-opening side products.

Nucleophilic Substitution

The electron-deficient dioxaborolane group facilitates nucleophilic aromatic substitution (SNAr):

Example Reaction:
Ar B pin +NaSMeCu OAc Ar SMe\text{Ar B pin }+\text{NaSMe}\xrightarrow{\text{Cu OAc }}\text{Ar SMe}

Key Features:

  • Requires transition metal catalysts (e.g., Cu, Pd).

  • Compatible with thiols, amines, and alkoxides .

Stability and Side Reactions

Hydrolysis Sensitivity:

  • Boronic ester hydrolyzes slowly in aqueous media (t₁/₂ ≈ 24h at pH 7) .

  • Accelerated degradation occurs under strong acids/bases (pH <3 or >10) .

Thermal Stability:

  • Decomposes above 200°C via borolane ring cleavage .

Comparative Reactivity

Feature1-[3-(Dioxaborolanyl)benzyl]pyrrolidine-2,5-dioneSimilar Boronates
Coupling Efficiency High (Pd-catalyzed)Moderate (Ni-catalyzed)
Oxidation Rate Fast (H₂O₂, 1h)Slow (O₂, 12h)
Reduction Selectivity Lactam > boronateBoronate > arene

Comparison with Similar Compounds

Positional Isomers

  • 1-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione (FM-7488, CAS: 1449132-28-8) Difference: The boronic ester group is para-substituted on the benzyl ring. However, meta-substitution may offer better regioselectivity in certain substrates . Purity: 95% .
  • 1-[4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]pyrrolidine (CAS: 884507-39-5)

    • Difference : Lacks the 2,5-dione group in the pyrrolidine ring.
    • Impact : The absence of electron-withdrawing carbonyl groups reduces polarity, likely increasing lipid solubility but decreasing stability in aqueous environments .

Core Heterocycle Modifications

  • 1-[3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-benzyl]-pyrrole-2,5-dione (QF-4295, CAS: 1315276-43-7) Difference: Pyrrole-2,5-dione replaces pyrrolidine-2,5-dione.
  • 1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole (CAS: 2246773-50-0)

    • Difference : Pyrazole core with difluoro and methyl substituents.
    • Impact : Fluorine atoms enhance metabolic stability and electron-withdrawing effects, making this compound more suitable for pharmaceutical applications. Molecular weight: 348.2 g/mol .

Substituent Variations

  • 5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine (CAS: 250726-93-3) Difference: Thiophene-dioxine fused ring system. Impact: The sulfur-containing heterocycle improves electron conductivity, suggesting utility in organic electronics. Purity: 95% .
  • 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)-phenylethynyl-trimethylsilane (CAS: 915402-03-8) Difference: Ethynyl-trimethylsilane substituent. Impact: The silicon group enhances volatility, facilitating use in vapor-phase deposition for nanomaterials. Purity: 97% .

Suzuki-Miyaura Cross-Coupling

The target compound’s boronic ester group enables efficient coupling with aryl halides under palladium catalysis. Meta-substitution may slow reaction rates compared to para isomers (e.g., FM-7488) due to steric effects but improves selectivity in congested substrates .

Material Science

Thiophene- and dioxine-containing analogs (CAS: 250726-93-3) are prioritized in organic photovoltaics due to their extended conjugation, whereas the target compound’s carbonyl groups may stabilize charge transfer complexes .

Data Table: Key Properties of Selected Analogs

Compound (CAS) Core Structure Substitution Molecular Weight (g/mol) Purity (%) Key Application
2096997-21-4 Pyrrolidine-2,5-dione Meta-benzyl 287.21 97 Cross-coupling, ligands
1449132-28-8 Pyrrolidine-2,5-dione Para-benzyl 287.21 95 Catalysis
1315276-43-7 Pyrrole-2,5-dione Meta-benzyl 273.12 95 Polymer synthesis
2246773-50-0 Pyrazole Difluoro 348.20 95 Drug discovery
250726-93-3 Thiophene-dioxine N/A 268.14 95 Organic electronics

Q & A

Q. What synthetic routes are most effective for preparing 1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione?

The compound is synthesized via sequential functionalization of the pyrrolidine-2,5-dione core. A typical approach involves:

  • Step 1 : Benzylation of pyrrolidine-2,5-dione using a 3-bromobenzyl derivative under nucleophilic substitution conditions (e.g., NaH/DMF).
  • Step 2 : Palladium-catalyzed borylation of the 3-bromo-benzyl intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) to install the dioxaborolane group .
    Key optimization parameters include reaction temperature (80–100°C), solvent (dioxane or THF), and catalyst loading (1–5 mol%).

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirm the benzyl linkage (δ ~4.0–4.5 ppm for CH₂) and the dioxaborolane substituent (δ ~1.3 ppm for methyl groups) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight with <5 ppm error between calculated and observed values (e.g., C₁₇H₂₃BNO₄: calc. 324.1725, found 324.1718) .

Q. What are the stability considerations for handling and storing this compound?

The boronic ester moiety is moisture-sensitive. Storage recommendations include:

  • Temperature : 0–6°C under inert gas (argon/nitrogen) .
  • Solvent Compatibility : Dissolve in anhydrous THF or DMSO for long-term stability. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic nature of the dioxaborolane group influence reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-donating pinacol boronate group enhances oxidative addition efficiency with Pd catalysts, enabling coupling with aryl halides under mild conditions (e.g., room temperature for activated substrates). However, steric hindrance from the tetramethyl groups may reduce reactivity with bulky partners. Kinetic studies using ¹¹B NMR can monitor boronate activation during catalysis .

Q. What computational strategies can optimize reaction pathways involving this compound?

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for cross-coupling steps.
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent systems (e.g., THF vs. toluene) .
  • In Silico Screening : Simulate boronate stability under varying pH and temperature conditions to guide experimental design .

Q. How can this compound be integrated into multicomponent reactions for complex heterocycle synthesis?

Example protocol:

  • Step 1 : Perform Suzuki coupling with a bromopyridine to form a biaryl intermediate.
  • Step 2 : Utilize the pyrrolidine-2,5-dione core in a tandem Michael addition/cyclization with acrylates or nitriles to generate fused polycyclic systems (e.g., imidazopyridines or thiazolo-pyrimidines) .
    Monitor regioselectivity via LC-MS and adjust catalyst systems (e.g., switch from Pd to Cu for Ullman-type couplings).

Q. What are the challenges in analyzing reaction intermediates when using this compound in flow chemistry systems?

  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect boronate degradation or byproduct formation.
  • Microreactor Design : Optimize residence time (<5 minutes) and pressure (1–3 bar) to prevent clogging from precipitated intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrrolidine-2,5-dione

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